molecular formula C13H16N4O2 B5266197 N~4~-(2,5-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine

N~4~-(2,5-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine

Cat. No.: B5266197
M. Wt: 260.29 g/mol
InChI Key: ILXUKTQIYAPYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(2,5-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine, also known as AL-34662, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its biological activities.

Mechanism of Action

The exact mechanism of action of N~4~-(2,5-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various cellular pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt/mTOR pathway. The compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. Additionally, the compound has been shown to have anti-inflammatory and anti-oxidant activities, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~4~-(2,5-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine in lab experiments is that it has shown promising results in the treatment of various diseases. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its biological activities.

Future Directions

There are several future directions for research on N~4~-(2,5-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine. One area of research could be to further elucidate the compound's mechanism of action and identify its molecular targets. Another area of research could be to study the compound's potential therapeutic applications in the treatment of other diseases, including neurodegenerative diseases and autoimmune diseases. Additionally, future research could focus on developing more potent analogs of the compound with improved biological activities.

Synthesis Methods

The synthesis of N~4~-(2,5-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine involves the reaction of 2,5-dimethoxybenzaldehyde with 6-methyl-2,4-diaminopyrimidine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, resulting in the formation of this compound. The purity of the compound can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

N~4~-(2,5-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory, anti-oxidant, and anti-microbial activities.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8-6-12(17-13(14)15-8)16-10-7-9(18-2)4-5-11(10)19-3/h4-7H,1-3H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXUKTQIYAPYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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